2-(4-ethoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]quinoline-4-carboxamide
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Overview
Description
2-(4-ethoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]quinoline-4-carboxamide is an organic compound with a complex structure that includes a quinoline core, substituted with ethoxyphenyl and methyl-propylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: The quinoline core is then functionalized with ethoxyphenyl and methyl-propylphenyl groups through electrophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the substituted quinoline with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their chemical and biological properties.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]quinoline-4-carboxamide
- 2-(4-ethoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]quinoline-4-carboxylate
Uniqueness
2-(4-ethoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C28H28N2O2 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-N-(2-methyl-6-propan-2-ylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C28H28N2O2/c1-5-32-21-15-13-20(14-16-21)26-17-24(23-10-6-7-12-25(23)29-26)28(31)30-27-19(4)9-8-11-22(27)18(2)3/h6-18H,5H2,1-4H3,(H,30,31) |
InChI Key |
HFNHCMQGJJQEBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC=C4C(C)C)C |
Origin of Product |
United States |
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